molecular formula C18H14F3NO3S B2400022 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 2034399-17-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2400022
CAS No.: 2034399-17-0
M. Wt: 381.37
InChI Key: OIINBKQHSRBSOH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan-2-yl and thiophen-2-yl intermediates: These intermediates can be synthesized through various methods, including the cyclization of appropriate precursors.

    Coupling of intermediates: The furan-2-yl and thiophen-2-yl intermediates are then coupled under specific conditions to form the desired product. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Use of continuous flow reactors: These reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interact with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide
  • N-(2-(thiophen-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)13-5-1-4-12(10-13)16(23)22-11-17(24,14-6-2-8-25-14)15-7-3-9-26-15/h1-10,24H,11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINBKQHSRBSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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